2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone
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Overview
Description
2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone is a complex organic compound that belongs to the class of phenothiazine derivatives This compound is known for its unique chemical structure, which combines a phenothiazine core with a trifluoromethyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone typically involves multiple steps The piperazine ring is then attached to the phenothiazine core through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications requiring high stability and specific chemical reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Fluphenazine: A phenothiazine derivative with a trifluoromethyl group, used in the treatment of schizophrenia.
Trifluoperazine: Similar to fluphenazine, used as an antipsychotic agent.
Uniqueness
2-[4-(2-pyridyl)piperazino]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-ethanone is unique due to its combination of a phenothiazine core, a trifluoromethyl group, and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21F3N4OS |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C24H21F3N4OS/c25-24(26,27)17-8-9-21-19(15-17)31(18-5-1-2-6-20(18)33-21)23(32)16-29-11-13-30(14-12-29)22-7-3-4-10-28-22/h1-10,15H,11-14,16H2 |
InChI Key |
JLGKOPXKDAPDID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=N5 |
Origin of Product |
United States |
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